molecular formula C21H21ClN2O4 B4150135 5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B4150135
M. Wt: 400.9 g/mol
InChI Key: IRKNCQOVLVDYBU-UHFFFAOYSA-N
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Description

5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a substituted benzaldehyde with an acetylacetone derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce alcohols.

Scientific Research Applications

5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one: shares similarities with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-12-18(13(2)25)19(24-21(26)23-12)16-9-15(22)10-17(27-3)20(16)28-11-14-7-5-4-6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKNCQOVLVDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC(=C2)Cl)OC)OCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
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5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
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5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
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5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
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5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Reactant of Route 6
5-acetyl-4-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

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